molecular formula C22H15N3OS B12456204 3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

Cat. No.: B12456204
M. Wt: 369.4 g/mol
InChI Key: AHYVAGGSQBVQCG-UHFFFAOYSA-N
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Description

3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a benzothiazole moiety fused with an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-methyl-1,3-benzothiazol-2-amine with 4-formylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like piperidine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as 2-aminobenzenethiol and 5-methylbenzaldehyde. The process includes steps like diazo-coupling, Knoevenagel condensation, and cyclization reactions, often optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is unique due to its combined benzothiazole and indole structures, which confer distinct chemical and biological properties. This dual structure enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

3-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino-1H-indol-2-one

InChI

InChI=1S/C22H15N3OS/c1-13-6-11-19-18(12-13)25-22(27-19)14-7-9-15(10-8-14)23-20-16-4-2-3-5-17(16)24-21(20)26/h2-12H,1H3,(H,23,24,26)

InChI Key

AHYVAGGSQBVQCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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